

# Physicochemical Properties of 3-(1-Methyl-3-pyrrolidinyl)pyridine Salts: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-Methyl-3-pyrrolidinyl)pyridine

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### **Abstract**

This technical guide provides a comprehensive overview of the physicochemical properties of pyridine-pyrrolidine compounds, with a specific focus on the structural isomer **3-(1-Methyl-3-pyrrolidinyl)pyridine** and its potential salts. Due to a notable lack of available experimental data for the 3-substituted isomer, this document presents a detailed analysis of the well-characterized and structurally related isomer, 3-(1-Methyl-2-pyrrolidinyl)pyridine (nicotine), as a primary reference point. The guide includes a comparative structural analysis, tabulated physicochemical data for nicotine salts, and detailed, generalized experimental protocols for the characterization of novel pyridine-pyrrolidinyl salts. This information is intended to serve as a valuable resource for researchers and drug development professionals working with this class of compounds.

## Introduction

The pyridine-pyrrolidine scaffold is a core structural motif in a variety of biologically active compounds. The isomeric position of the substituents on the pyrrolidine ring can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide addresses the physicochemical characteristics of **3-(1-Methyl-3-pyrrolidinyl)pyridine** salts.



It is critical to note that a thorough review of the scientific literature reveals a significant lack of experimental data specifically for **3-(1-Methyl-3-pyrrolidinyl)pyridine** and its salts. In contrast, the isomeric compound, **3-(1-Methyl-2-pyrrolidinyl)pyridine**, commonly known as nicotine, has been extensively studied. Therefore, this guide will provide a detailed account of the physicochemical properties of nicotine and its salts as a comparative framework. Understanding these properties is crucial for predicting the behavior of the 3-substituted isomer in various experimental and physiological settings.

## Structural Analysis: 3- vs. 2-Substituted Isomers

The fundamental difference between the requested compound and its well-documented isomer lies in the attachment point of the pyridine ring to the N-methylpyrrolidine ring. In **3-(1-Methyl-3-pyrrolidinyl)pyridine**, the pyridine moiety is connected to the 3-position of the pyrrolidine ring, whereas in nicotine (3-(1-Methyl-2-pyrrolidinyl)pyridine), it is attached at the 2-position. This seemingly minor structural change can have a profound impact on the molecule's three-dimensional conformation, polarity, and ability to interact with biological targets and form crystalline salts.

3-(1-Methyl-3-pyrrolidinyl)pyridine
Chemical Structure

3-(1-Methyl-2-pyrrolidinyl)pyridine (Nicotine)

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Caption: Comparative chemical structures of the 3- and 2-substituted isomers.

# Physicochemical Data of 3-(1-Methyl-2-pyrrolidinyl)pyridine (Nicotine) and its Salts

The following tables summarize key physicochemical data for nicotine and some of its salt forms. This information provides a baseline for estimating the properties of the 3-substituted isomer's salts.

Table 1: General Physicochemical Properties of Nicotine



Property	Value	Reference
Molecular Formula	C10H14N2	[1]
Molecular Weight	162.23 g/mol	[1]
Melting Point	-79 °C	[2]
Boiling Point	247 °C	[2]
Solubility in Water	1000 mg/mL (miscible)	[3]
logP (Octanol/Water)	1.17	[3]
рКа	8.02 (pyrrolidine N), 3.12 (pyridine N)	

Table 2: Crystalline Properties of Nicotine Salts

Salt Form	Crystal System	Space Group	Key Cell Parameters	Reference
Tetrachloridocob altate(II) monohydrate	Orthorhombic	P212121	a=7.0752 Å, b=7.5085 Å, c=29.3383 Å	[4]
Tetrachloridozinc ate(II) monohydrate	Orthorhombic	P212121	a=7.0752 Å, b=7.5085 Å, c=29.3383 Å	[4]

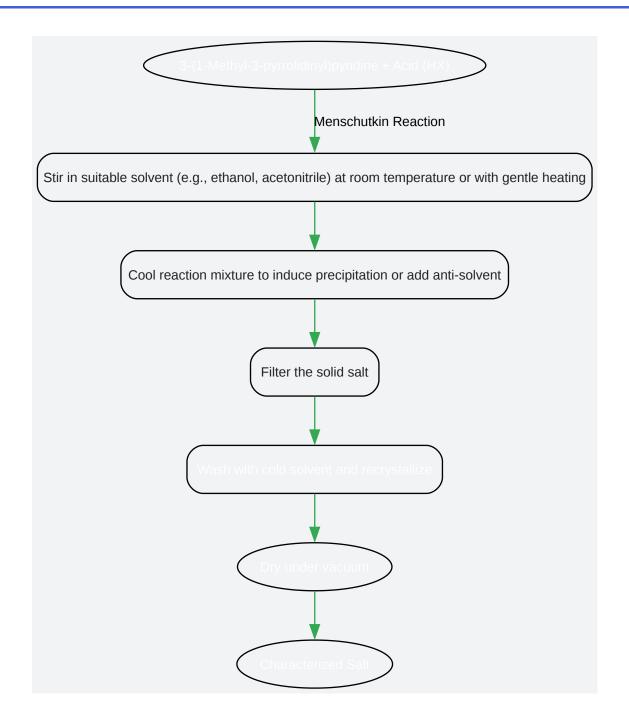
## **Experimental Protocols for Physicochemical Characterization**

The following are generalized experimental protocols that can be employed to determine the physicochemical properties of **3-(1-Methyl-3-pyrrolidinyl)pyridine** salts.

## Salt Synthesis and Purification

The synthesis of pyridinium salts can be achieved through a straightforward quaternization reaction.





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Caption: General workflow for the synthesis of pyridinium salts.

#### Protocol:

• Dissolve **3-(1-Methyl-3-pyrrolidinyl)pyridine** in a suitable organic solvent (e.g., ethanol, diethyl ether).



- Add a stoichiometric equivalent of the desired acid (e.g., HCl, HBr, tartaric acid) dissolved in the same or a miscible solvent.
- Stir the mixture at room temperature for a specified period.
- If precipitation occurs, collect the solid by filtration. If not, crystallization can be induced by cooling or by the addition of a non-polar co-solvent.
- Wash the resulting salt with a cold solvent and dry it under a vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

## **Melting Point Determination**

The melting point is a crucial indicator of purity and crystalline form.

#### Protocol:

- A small, finely ground sample of the salt is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased at a controlled rate.
- The temperature range over which the sample melts is recorded. A sharp melting range typically indicates high purity.

## **Solubility Assessment**

Aqueous and non-aqueous solubility are critical for drug development.

Protocol (Equilibrium Shake-Flask Method):

- An excess amount of the salt is added to a known volume of the solvent (e.g., water, buffer at various pH values, ethanol).
- The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).



- The suspension is filtered to remove undissolved solids.
- The concentration of the dissolved salt in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the salt.

Caption: Experimental workflow for single-crystal X-ray crystallography.

#### Protocol:

- Single crystals of the salt are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
- A suitable crystal is mounted on a goniometer head.
- The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.
- The collected data is processed to determine the unit cell dimensions and space group.
- The crystal structure is solved and refined to obtain the precise atomic coordinates.

## Conclusion

While direct experimental data on the physicochemical properties of **3-(1-Methyl-3-pyrrolidinyl)pyridine** salts are currently unavailable in the public domain, this guide provides a robust framework for their investigation. By leveraging the extensive data available for the isomeric nicotine and its salts, and by employing the standardized experimental protocols outlined herein, researchers can systematically characterize these novel compounds. Such characterization is an indispensable step in the rational design and development of new chemical entities for therapeutic applications. Further research into the synthesis and characterization of the 3-substituted isomer is highly encouraged to fill the existing knowledge gap.



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